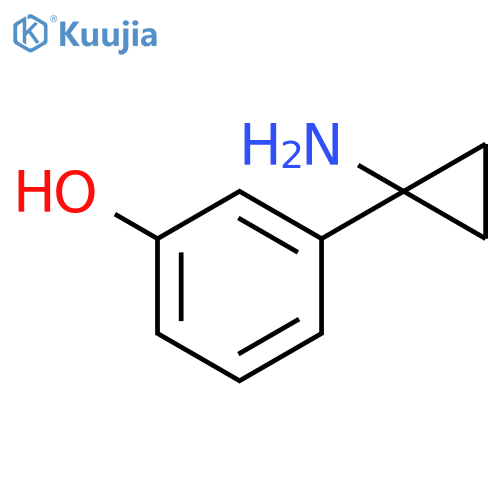

Cas no 1202057-56-4 (3-(1-aminocyclopropyl)phenol)

3-(1-aminocyclopropyl)phenol structure

商品名:3-(1-aminocyclopropyl)phenol

3-(1-aminocyclopropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(1-aminocyclopropyl)phenol

- Phenol, 3-(1-aminocyclopropyl)-

-

- インチ: 1S/C9H11NO/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6,11H,4-5,10H2

- InChIKey: XETKQZJGDKSCLG-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC(C2(N)CC2)=C1

じっけんとくせい

- 密度みつど: 1.224±0.06 g/cm3(Predicted)

- ふってん: 293.3±33.0 °C(Predicted)

- 酸性度係数(pKa): 10.03±0.10(Predicted)

3-(1-aminocyclopropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851237-0.25g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 0.25g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-1.0g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1851237-10.0g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 10g |

$6512.0 | 2023-06-01 | ||

| Enamine | EN300-1851237-0.05g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 0.05g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-0.1g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 0.1g |

$1332.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-0.5g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 0.5g |

$1453.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-2.5g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 2.5g |

$2969.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-1g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 1g |

$1515.0 | 2023-09-19 | ||

| Enamine | EN300-1851237-5.0g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1851237-10g |

3-(1-aminocyclopropyl)phenol |

1202057-56-4 | 10g |

$6512.0 | 2023-09-19 |

3-(1-aminocyclopropyl)phenol 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1202057-56-4 (3-(1-aminocyclopropyl)phenol) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬